(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the carbamimidoylanilino group. Subsequent steps involve the coupling of the pyridin-2-ylamino group and the formation of the trihydroxyoxane ring. The final step includes the addition of the trifluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The trihydroxyoxane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridin-2-ylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound’s ability to interact with specific biomolecules makes it a valuable tool for studying cellular processes and developing new diagnostic methods.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to target specific molecular pathways could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications range from pharmaceuticals to advanced materials science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact mechanism of action may involve the inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyridin-2-ylamino-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C33H34F3N7O11 |
---|---|
Molecular Weight |
761.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H33N7O9.C2HF3O2/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45;3-2(4,5)1(6)7/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45);(H,6,7)/t24-,25-,26+,27-,31+;/m0./s1 |
InChI Key |
RRCUNSDOLKLUGK-OIADZRQFSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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